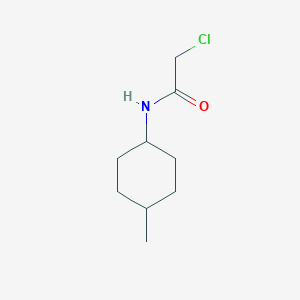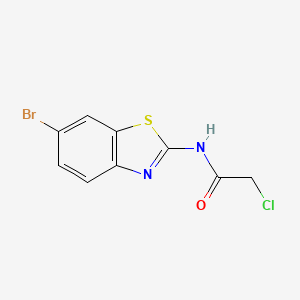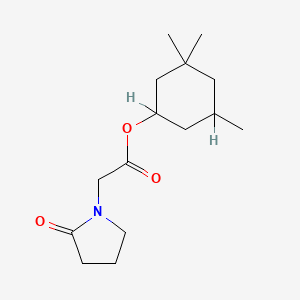
Piraxelate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piraxelate is a pyrrolidone acetamide derivative developed as a smooth muscle relaxant . It has the molecular formula C15H25NO3 and a molecular weight of 267.3639 . This compound is known for its potential therapeutic applications, particularly in the field of muscle relaxation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piraxelate involves the reaction of a pyrrolidone derivative with acetic acid and other reagents under controlled conditions. The specific synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using high-purity reagents and advanced reaction control systems. The process ensures the consistent quality and purity of the final product, meeting stringent pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Piraxelate undergoes various chemical reactions, including:
Oxidation: In the presence of strong oxidizing agents, this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms, often involving hydrogenation.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Piraxelate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on smooth muscle cells and its potential role in cellular signaling pathways.
Medicine: Investigated for its therapeutic potential in treating conditions involving smooth muscle spasms and related disorders.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
Piraxelate exerts its effects by targeting smooth muscle cells and modulating their contraction. The compound interacts with specific receptors on the muscle cells, leading to relaxation. The exact molecular targets and pathways involved in this process are still under investigation, but it is believed to involve the inhibition of calcium ion channels and modulation of intracellular signaling pathways.
Comparison with Similar Compounds
Piracetam: A nootropic drug with a similar pyrrolidone structure but different pharmacological effects.
Piroxicam: A nonsteroidal anti-inflammatory drug with a different mechanism of action.
Uniqueness of Piraxelate: this compound is unique due to its specific action on smooth muscle cells, making it a valuable compound for research and therapeutic applications in muscle relaxation. Unlike piracetam, which primarily affects cognitive functions, and piroxicam, which targets inflammation, this compound’s primary role is in modulating muscle contractions.
Properties
CAS No. |
82209-39-0 |
|---|---|
Molecular Formula |
C15H25NO3 |
Molecular Weight |
267.36 g/mol |
IUPAC Name |
(3,3,5-trimethylcyclohexyl) 2-(2-oxopyrrolidin-1-yl)acetate |
InChI |
InChI=1S/C15H25NO3/c1-11-7-12(9-15(2,3)8-11)19-14(18)10-16-6-4-5-13(16)17/h11-12H,4-10H2,1-3H3 |
InChI Key |
HDCLAZJBXICSPD-UHFFFAOYSA-N |
SMILES |
CC1CC(CC(C1)(C)C)OC(=O)CN2CCCC2=O |
Canonical SMILES |
CC1CC(CC(C1)(C)C)OC(=O)CN2CCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


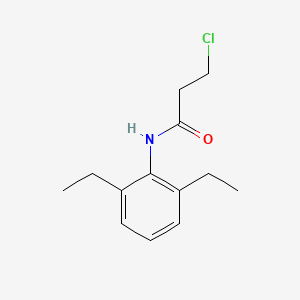

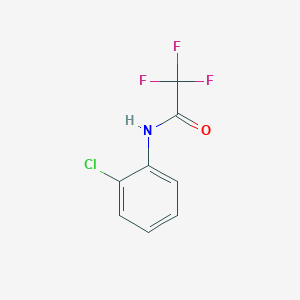

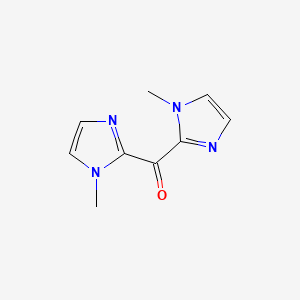
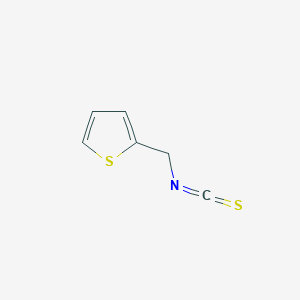
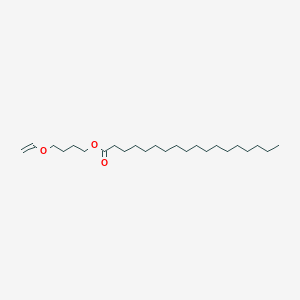

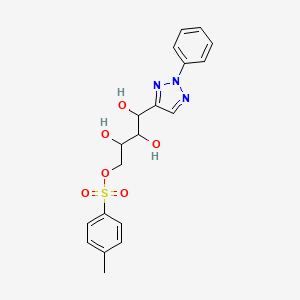
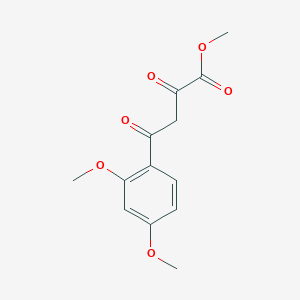
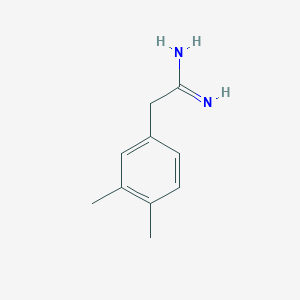
![4H-thieno[3,2-c]chromene-2-carboxylic acid](/img/structure/B1621708.png)
